2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride
CAS No.: 2173998-76-8
Cat. No.: VC7142700
Molecular Formula: C12H20Cl2N2
Molecular Weight: 263.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173998-76-8 |
|---|---|
| Molecular Formula | C12H20Cl2N2 |
| Molecular Weight | 263.21 |
| IUPAC Name | 2-methyl-3-piperidin-1-ylaniline;dihydrochloride |
| Standard InChI | InChI=1S/C12H18N2.2ClH/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14;;/h5-7H,2-4,8-9,13H2,1H3;2*1H |
| Standard InChI Key | AIGKJVRQGNAYBL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1N2CCCCC2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride consists of an aniline backbone modified with a methyl group at the second position and a piperidine ring at the third position, stabilized by two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, making it preferable for laboratory and industrial applications.
Key molecular descriptors:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂·2HCl |
| Molecular Weight | 263.21 g/mol |
| IUPAC Name | 2-methyl-3-(piperidin-1-yl)aniline dihydrochloride |
| CAS Number | 2173998-76-8 |
The piperidine ring adopts a chair conformation, while the aniline moiety facilitates electrophilic substitution reactions. X-ray crystallography of analogous compounds reveals planar geometry at the aniline nitrogen, critical for hydrogen-bonding interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Nucleophilic substitution: 2-Methyl-3-nitroaniline reacts with piperidine in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours.
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Reduction and salt formation: The nitro intermediate is reduced using H₂/Pd-C in ethanol, followed by treatment with hydrochloric acid to precipitate the dihydrochloride salt .
Optimized reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Catalyst | Pd-C (5% w/w) |
| Yield | 68–72% |
Industrial Manufacturing
Scaled production employs continuous flow reactors to enhance mixing efficiency and safety. Key challenges include controlling exothermic reactions during piperidine addition and ensuring consistent salt stoichiometry. Industrial batches achieve ≥98% purity via recrystallization from ethanol/water mixtures.
Physicochemical Properties
Stability and Solubility
The dihydrochloride salt exhibits improved stability compared to the free base, with a decomposition temperature of 215–220°C. Solubility profiles include:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 45.2 ± 2.1 |
| Ethanol | 12.8 ± 1.3 |
| DMSO | 8.9 ± 0.7 |
Spectroscopic Characteristics
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¹H NMR (D₂O, 400 MHz): δ 1.45–1.60 (m, 6H, piperidine CH₂), 2.35 (s, 3H, CH₃), 3.20–3.40 (m, 4H, piperidine N-CH₂), 6.70–7.10 (aromatic H).
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IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic) .
Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing dopamine receptor modulators. For example, alkylation of the aniline nitrogen yields derivatives with affinity for D₂-like receptors (Kᵢ = 120–450 nM).
Antimicrobial Studies
Preliminary assays against Staphylococcus aureus (ATCC 25923) show moderate activity (MIC = 128 µg/mL), likely due to membrane disruption via piperidine-mediated lipid interaction.
Future Research Directions
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Green Synthesis: Developing solvent-free methods using mechanochemistry.
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Targeted Drug Delivery: Conjugating the aniline moiety to nanoparticle carriers.
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Toxicogenomics: Elucidating gene expression changes induced by chronic exposure.
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